molecular formula C4H9BF3K B2724572 Potassium Isobutyltrifluoroborate CAS No. 1138434-30-6

Potassium Isobutyltrifluoroborate

Cat. No. B2724572
CAS RN: 1138434-30-6
M. Wt: 164.02
InChI Key: DFICSXRVKNDFHT-UHFFFAOYSA-N
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Description

Potassium Isobutyltrifluoroborate (CAS# 1138434-30-6) is a research chemical . It has a molecular weight of 164.02 and a molecular formula of C4H9F3BK . The IUPAC name for this compound is potassium;trifluoro (2-methylpropyl)boranuide .


Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular structure of Potassium Isobutyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and an isobutyl group, with a potassium ion associated with the negatively charged boron center .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Potassium Isobutyltrifluoroborate is utilized in the field of organic chemistry for various synthesis and cross-coupling reactions. It is involved in the synthesis of functionalized organotrifluoroborates, a critical step in many organic synthesis processes. For instance, Molander and Ham (2006) discuss the preparation of potassium bromo- and iodomethyltrifluoroborates, which are essential for nucleophilic substitution reactions in organic synthesis (Molander & Ham, 2006). Moreover, Molander, Katona, and Machrouhi (2002) illustrate the use of potassium alkynyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions, highlighting their stability and versatility in organic chemistry (Molander, Katona, & Machrouhi, 2002).

Chemical Transformations

The compound plays a significant role in various chemical transformations. For example, Tung et al. (2021) report the preparation of potassium acyltrifluoroborates (KATs) from carboxylic acids, demonstrating the compound's versatility in the transformation of chemical structures (Tung et al., 2021). Similarly, Thadani and Batey (2002) describe the use of potassium allyl- and crotyltrifluoroborates for the allylation and crotylation of aldehydes, indicating the compound's utility in creating diverse chemical structures (Thadani & Batey, 2002).

Functional Group Compatibility

Potassium Isobutyltrifluoroborate shows compatibility with a range of functional groups in chemical reactions. The synthesis of potassium heteroaryltrifluoroborates, as discussed by Molander, Canturk, and Kennedy (2009), is a testament to this, where its cross-coupling with aryl and heteroaryl halides yields a variety of products, showcasing the compound's adaptability in organic chemistry (Molander, Canturk, & Kennedy, 2009).

Environmental and Agricultural Applications

Beyond the realm of organic chemistry, potassium isobutyltrifluoroborate finds applications in environmental and agricultural sciences. Lee and Kang (2021) demonstrate its use in the creation of polymer electrolyte membranes for CO2 separation, highlighting its potential in environmental technology (Lee & Kang, 2021). Additionally, research on potassium in agriculture, as reviewed by Römheld and Kirkby (2010), although not directly related to potassium isobutyltrifluoroborate, underscores the broader significance of potassium compounds in agricultural research and practice (Römheld & Kirkby, 2010).

properties

IUPAC Name

potassium;trifluoro(2-methylpropyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-4(2)3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFICSXRVKNDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Isobutyltrifluoroborate

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